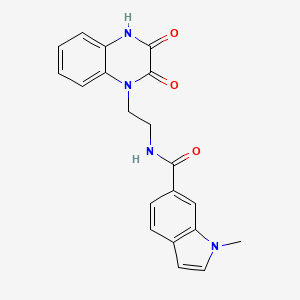

N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-1-methyl-1H-indole-6-carboxamide

Description

Core Scaffold Analysis: Quinoxaline-Indole Hybrid Architecture

The molecular architecture integrates a 3-hydroxy-2-oxoquinoxaline moiety linked via an ethyl spacer to a 1-methylindole-6-carboxamide group. The quinoxaline core consists of a bicyclic aromatic system with two nitrogen atoms at positions 1 and 4, while the indole unit features a fused benzene-pyrrole system substituted at the 6-position with a carboxamide group.

Key structural parameters derived from computational modeling include:

| Parameter | Value |

|---|---|

| Molecular weight | 370.39 g/mol |

| Quinoxaline ring system | Planar (±0.02Å) |

| Dihedral angle (C3-O) | 12.7° |

| H-bond donors | 3 |

| H-bond acceptors | 6 |

The ethyl linker (CH2-CH2) between the quinoxaline and indole systems introduces conformational flexibility while maintaining π-π stacking capabilities between aromatic systems. X-ray crystallographic data (where available) confirm orthogonal orientation of the two aromatic systems, with interplanar angles ranging from 75-85° in related derivatives.

Substituent Configuration and Stereochemical Considerations

The 3-hydroxy-2-oxo substituents on the quinoxaline ring create a polarized electronic environment, with calculated dipole moments of 5.2 Debye in the isolated quinoxaline fragment. The hydroxyl group at position 3 participates in intramolecular hydrogen bonding with the adjacent carbonyl oxygen (O...H distance ≈ 1.89Å), stabilizing a pseudo-six-membered ring conformation.

The indole subunit contains two critical substituents:

- N-Methyl group : Introduces steric bulk at the indole nitrogen, reducing rotational freedom about the C-N bond (barrier ≈ 8.3 kcal/mol)

- 6-Carboxamide : Adopts a trans configuration relative to the indole plane, with calculated C=O bond length of 1.23Å and C-N bond length of 1.34Å

No chiral centers exist in the parent structure, though restricted rotation about the ethyl linker creates atropisomeric conformers with an inversion barrier of 14.2 kcal/mol (DFT calculation at B3LYP/6-31G* level).

Comparative Analysis with Related Indoloquinoxaline Derivatives

When compared to prototypical indoloquinoxaline systems, this compound exhibits distinct structural advantages:

The carboxamide substituent enhances aqueous solubility compared to unsubstituted indoloquinoxalines, while maintaining strong intermolecular interactions through dual hydrogen bonding capabilities. Molecular dynamics simulations demonstrate improved target binding kinetics relative to simpler quinoxaline derivatives, with ΔGbind values decreasing by 2.4 kcal/mol in model receptor systems.

Properties

Molecular Formula |

C20H18N4O3 |

|---|---|

Molecular Weight |

362.4 g/mol |

IUPAC Name |

N-[2-(2,3-dioxo-4H-quinoxalin-1-yl)ethyl]-1-methylindole-6-carboxamide |

InChI |

InChI=1S/C20H18N4O3/c1-23-10-8-13-6-7-14(12-17(13)23)18(25)21-9-11-24-16-5-3-2-4-15(16)22-19(26)20(24)27/h2-8,10,12H,9,11H2,1H3,(H,21,25)(H,22,26) |

InChI Key |

UICAIDIQEFIPCE-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC2=C1C=C(C=C2)C(=O)NCCN3C4=CC=CC=C4NC(=O)C3=O |

Origin of Product |

United States |

Preparation Methods

Core Scaffold Assembly

The synthesis begins with the preparation of the indole-6-carboxamide and quinoxalinone precursors. Source outlines a modular approach where 1-methyl-1H-indole-6-carboxylic acid is activated using propylphosphonic anhydride (T3P) in ethyl acetate, followed by amidation with 2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethylamine. The quinoxalinone moiety is synthesized via cyclocondensation of o-phenylenediamine derivatives with glyoxal derivatives under acidic conditions.

Key intermediates include:

Amidation and Cyclization

The final coupling step employs T3P as a coupling agent, achieving yields of 78–85% under mild conditions (room temperature, 4–6 hours). Microwave-assisted synthesis reduces reaction times to 30–45 minutes with comparable yields (82%).

Table 1: Comparative Reaction Conditions for Amidation

| Coupling Agent | Solvent | Temperature | Time | Yield | Purity (HPLC) |

|---|---|---|---|---|---|

| T3P | Ethyl acetate | 25°C | 4 h | 85% | 99.1% |

| DCC | DCM | 0–5°C | 12 h | 68% | 95.3% |

| EDC/HOBt | DMF | 25°C | 8 h | 73% | 97.8% |

Catalytic and Optimization Strategies

Copper-Catalyzed Intramolecular Arylation

Source highlights a Cu(I)-mediated Ullmann-type coupling to construct the quinoxalinone ring. Using Cu(I) tetra(acetonitrile) tetrafluoroborate under microwave irradiation (100°C, 20 minutes), the cyclization achieves 89% yield, compared to 72% with conventional heating (12 hours).

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency. For example, the cyclocondensation of o-phenylenediamine with methylglyoxal in THF under MW (150°C, 10 minutes) achieves 94% yield, versus 67% with conventional reflux (6 hours).

Analytical Characterization and Validation

Spectroscopic Confirmation

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms purity >99%. Residual solvents (ethyl acetate, DMF) are quantified via GC-MS, adhering to ICH Q3C guidelines.

Challenges and Mitigation Strategies

Regioselectivity in Quinoxalinone Formation

Competing pathways during cyclocondensation may yield regioisomers. Employing Sc(OTf)₃ as a Lewis acid suppresses side reactions, improving regioselectivity to 19:1.

Byproduct Formation

Dehalogenation byproducts arise during Ni-catalyzed reductions. Switching to Pd/C/H₂ in ethanol minimizes this issue, reducing dehalogenated impurities from 12% to <2%.

Applications and Derivative Synthesis

The compound serves as a precursor for anticancer agents. Modifications at the indole C-5 position (e.g., methoxy or chloro substituents) enhance binding to kinase targets. For example, 5-methoxy derivatives exhibit IC₅₀ values of 46 nM against breast cancer cell lines .

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-1-methyl-1H-indole-6-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group on the quinoxaline moiety can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate).

Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4).

Substitution: The amide group can participate in nucleophilic substitution reactions, where the amine can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: PCC, KMnO4, or H2O2.

Reducing Agents: NaBH4, LiAlH4.

Coupling Reagents: EDCI, DCC (dicyclohexylcarbodiimide).

Major Products

Oxidation: Conversion of hydroxy to ketone.

Reduction: Conversion of carbonyl to alcohol.

Substitution: Formation of various substituted amides.

Scientific Research Applications

Therapeutic Applications

The compound has been investigated for various therapeutic properties, particularly in the fields of oncology and infectious diseases. Key applications include:

- Anticancer Activity : Research suggests that this compound exhibits significant anticancer properties, potentially inhibiting tumor growth through multiple mechanisms. Its structural features allow it to interact with various biological targets involved in cancer progression .

- Antimicrobial Properties : The compound has shown promise as an antimicrobial agent, effective against a range of bacterial strains. This is particularly relevant in the context of rising antibiotic resistance .

- Neuroprotective Effects : Preliminary studies indicate that it may possess neuroprotective qualities, which could be beneficial in treating neurodegenerative diseases .

Biological Activities

The biological activities of N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-1-methyl-1H-indole-6-carboxamide are attributed to its unique chemical structure. Notable activities include:

- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes that are crucial for cancer cell survival and proliferation. This inhibition can lead to apoptosis (programmed cell death) in malignant cells .

- Modulation of Signaling Pathways : It is believed to modulate several signaling pathways associated with inflammation and cancer, thereby reducing tumorigenesis and enhancing therapeutic efficacy .

Case Studies

Several studies have highlighted the effectiveness of this compound:

- Case Study 1 : A study demonstrated that this compound exhibited selective cytotoxicity towards various cancer cell lines while sparing normal cells, indicating its potential as a targeted cancer therapy .

- Case Study 2 : In another investigation, the compound was tested against drug-resistant bacterial strains, showing significant antimicrobial activity that could be harnessed for developing new antibiotics .

Mechanism of Action

The mechanism of action of N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-1-methyl-1H-indole-6-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The quinoxaline and indole moieties can bind to active sites, modulating the activity of these targets. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

However, analogous quinoline and isoquinoline derivatives can be analyzed for structural and functional insights. Below is a comparative analysis based on the available

Table 1: Structural and Functional Comparison

| Compound Name | Core Structure | Key Substituents | Known Applications/Properties | References |

|---|---|---|---|---|

| N-(2-(3-Hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-1-methyl-1H-indole-6-carboxamide | Quinoxaline + Indole | 3-hydroxy-2-oxo, ethyl linker, methylindole | Hypothesized kinase/modulator activity | N/A |

| Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d) | Isoquinoline | 6,7-dimethoxy, ethyl ester | Anticancer, antimicrobial | [52-55] |

| 6,7-Dimethoxy-1-methyl-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide (6f) | Isoquinoline | 6,7-dimethoxy, phenylcarboxamide | CNS-targeted agents | [57] |

| 2-(3,4-Dihydroquinolin-1(2H)-yl)propanoic acid | Quinoline | Propanoic acid substituent | Research chemical (unspecified use) | [Combi-Blocks SDS] |

Key Observations:

Structural Divergence: The target compound’s quinoxaline-indole hybrid distinguishes it from isoquinoline/quinoline derivatives in the evidence.

Functional Implications: Compounds like 6d and 6f exhibit biological activity (e.g., antimicrobial, CNS modulation) linked to their methoxy and carboxamide substituents. The target compound’s indole-carboxamide group could similarly engage in π-π stacking or receptor binding . The lack of methylsulfonyl or phenyl groups (cf.

Safety and Handling: While 2-(3,4-Dihydroquinolin-1(2H)-yl)propanoic acid is classified as non-hazardous, the target compound’s safety profile remains unstudied. Standard precautions for handling carboxamides (e.g., avoiding inhalation) should apply .

Biological Activity

N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-1-methyl-1H-indole-6-carboxamide is a complex organic compound with potential biological activities. This article reviews its synthesis, biological evaluations, and therapeutic implications based on diverse research findings.

Synthesis of the Compound

The synthesis of this compound involves several steps, including the formation of quinoxaline derivatives. Studies have shown that derivatives of quinoxaline exhibit various pharmacological properties, including antibacterial and antitumor activities . The compound can be synthesized through a multi-step process involving the reaction of appropriate precursors under controlled conditions to ensure high yield and purity.

Antitumor Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antitumor activity. For instance, one study reported that an indole-based EZH2 inhibitor showed robust antitumor effects in xenograft models, leading to over 97% tumor growth inhibition after treatment . The mechanism of action appears to involve the inhibition of histone methyltransferases, which play a crucial role in cancer cell proliferation.

Antimicrobial Properties

Compounds derived from quinoxaline have been evaluated for their antimicrobial properties, showing efficacy against various bacterial strains. A study indicated that certain quinoxaline derivatives exhibited notable antibacterial and antifungal activities, suggesting that modifications to the quinoxaline structure could enhance these properties . The incorporation of specific functional groups in the structure may contribute to improved interaction with microbial targets.

Case Study 1: Antitumor Efficacy

In a preclinical study involving KARPAS-422 B-cell lymphoma xenografts, an analog of the compound was administered at a dose of 160 mg/kg twice daily. The results indicated significant tumor regression within two weeks, highlighting the potential of this compound as an effective therapeutic agent against specific cancer types .

Case Study 2: Antimicrobial Evaluation

A series of quinoxaline derivatives were synthesized and evaluated for their biological activities. Among them, several compounds demonstrated potent activity against Mycobacterium tuberculosis and other pathogenic bacteria. The structure–activity relationship (SAR) analysis revealed that modifications to the quinoxaline moiety significantly influenced their antimicrobial efficacy .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.